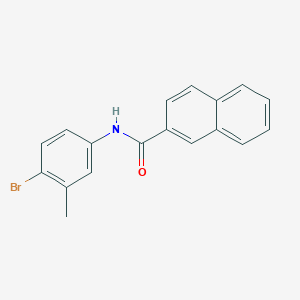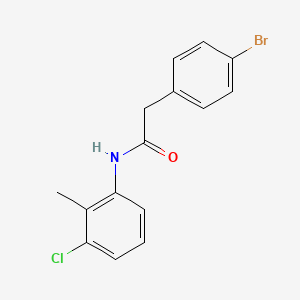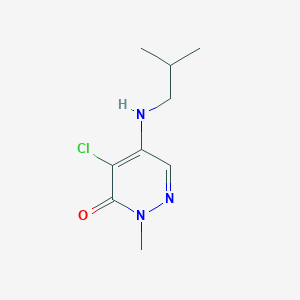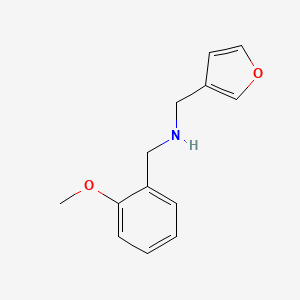
N-(4-bromo-3-methylphenyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-2-naphthamide, also known as BML-210, is a synthetic compound that has been studied for its potential therapeutic applications. This molecule belongs to the class of naphthamides, which are known to exhibit a range of biological activities.
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-naphthamide involves its ability to inhibit the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in the immune and inflammatory responses. It is activated in response to various stimuli, such as cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, resulting in the transcription of target genes. N-(4-bromo-3-methylphenyl)-2-naphthamide inhibits the activity of NF-κB by blocking its translocation to the nucleus, thereby preventing the transcription of target genes.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-naphthamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli. N-(4-bromo-3-methylphenyl)-2-naphthamide has also been shown to inhibit the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in leukocyte recruitment and migration. In addition, N-(4-bromo-3-methylphenyl)-2-naphthamide has been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
実験室実験の利点と制限
N-(4-bromo-3-methylphenyl)-2-naphthamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations associated with the use of N-(4-bromo-3-methylphenyl)-2-naphthamide in lab experiments. One limitation is its potential toxicity, as it has been shown to induce cell death at high concentrations. Another limitation is its specificity, as it may inhibit other signaling pathways in addition to NF-κB.
将来の方向性
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-naphthamide. One direction is to investigate its potential as an anti-inflammatory agent in vivo, using animal models of inflammatory diseases. Another direction is to explore its potential as an anti-cancer agent in vivo, using animal models of cancer. In addition, further studies are needed to elucidate the mechanism of action of N-(4-bromo-3-methylphenyl)-2-naphthamide, particularly with regard to its specificity for NF-κB. Finally, the development of more selective and potent inhibitors of NF-κB, based on the structure of N-(4-bromo-3-methylphenyl)-2-naphthamide, may have important therapeutic implications for a range of diseases.
合成法
The synthesis of N-(4-bromo-3-methylphenyl)-2-naphthamide involves the reaction between 4-bromo-3-methylaniline and 2-naphthoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or pyridine, and an organic solvent, such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization. The purity and identity of the compound are confirmed using analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-2-naphthamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective activities. In particular, N-(4-bromo-3-methylphenyl)-2-naphthamide has been studied for its ability to inhibit the activity of the transcription factor NF-κB, which is known to play a key role in the regulation of inflammatory and immune responses. N-(4-bromo-3-methylphenyl)-2-naphthamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. In addition, N-(4-bromo-3-methylphenyl)-2-naphthamide has been shown to protect neurons from oxidative stress and excitotoxicity, indicating its potential as a neuroprotective agent.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-12-10-16(8-9-17(12)19)20-18(21)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METRYSNUPYBQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)naphthalene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)




![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5732352.png)

![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)
![N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5732383.png)